![molecular formula C20H19ClF3N5O4 B2754142 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-53-6](/img/structure/B2754142.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its chemical stability and functional groups allow for diverse chemical modifications.
Biology: Its interactions with biological macromolecules make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Investigated for potential pharmaceutical applications, such as anti-inflammatory, anti-cancer, and antimicrobial activities. The compound's unique structure might allow it to act as a multi-target drug.
Industry: Utilized in the development of specialty materials or as a component in chemical research for developing new reaction pathways.
The mechanism by which the compound exerts its effects can vary:
Molecular Targets: It can target specific enzymes or receptors, binding to them and altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites.
Pathways Involved: By interacting with various biological pathways, it can influence processes such as signal transduction, gene expression, or metabolic pathways.
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
A study by Ashimori et al. (1991) detailed the synthesis of optically active compounds with high optical purities, which were evaluated for their pharmacological effects, including antihypertensive effects and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991).
Antimicrobial Activities
Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some of these compounds exhibited good or moderate activities against the test microorganisms (Bektaş et al., 2007).
Development of Novel Antibacterial Agents
Research by Matsumoto et al. (1984) focused on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. This study found that certain structural modifications could lead to compounds with broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves several steps The initial step often includes the preparation of intermediate compounds, which are then further reacted under specific conditions to yield the final product
Starting Materials:
3-chloro-5-(trifluoromethyl)-2-pyridine
Piperazine
Appropriate solvents and reagents for nitration and benzoxazine formation
Reaction Steps:
Step 1: Nitration of 3-chloro-5-(trifluoromethyl)-2-pyridine to introduce a nitro group.
Step 2: Formation of a piperazine derivative by reacting piperazine with the nitrated pyridine compound.
Step 3: Introduction of the benzoxazine moiety through a cyclization reaction involving appropriate conditions such as temperature and solvents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimization of the reaction conditions, such as the use of catalysts to increase yield, and continuous flow processes to ensure consistency and efficiency. Scaling up typically requires considerations of safety, cost-effectiveness, and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction can lead to the transformation of nitro groups into amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on various parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and strong bases/acids.
Major Products: Depending on the reaction conditions, major products can include de-halogenated derivatives, reduced amines, or further nitrated compounds.
Comparaison Avec Des Composés Similaires
**2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-2(4H)-one (structurally similar, slight variations in functional groups)
**3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives (compounds sharing the pyridinyl core)
**Benzoxazinone derivatives (compounds with the benzoxazinone moiety but different side chains)
Uniqueness: This compound stands out due to its specific combination of the trifluoromethyl-pyridine group with the nitro-benzoxazine core, leading to unique chemical and biological properties that are not typically found in similar compounds.
There you have it, a deep dive into 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one, one molecule making waves across chemistry, biology, and medicinal fields alike. Fascinating stuff, isn’t it?
Propriétés
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-14-9-12(20(22,23)24)11-25-18(14)28-7-5-27(6-8-28)4-3-16-19(30)26-15-2-1-13(29(31)32)10-17(15)33-16/h1-2,9-11,16H,3-8H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMJLDQJUEDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
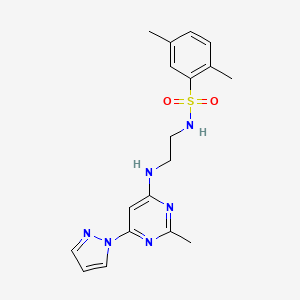

![bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B2754064.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2754065.png)
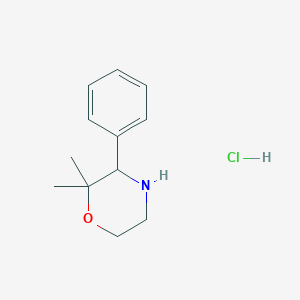

![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
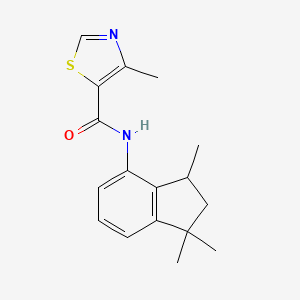
![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)
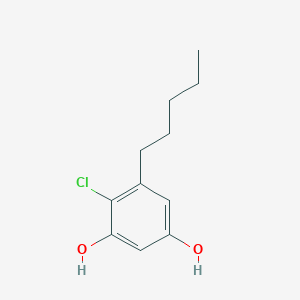
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2754078.png)
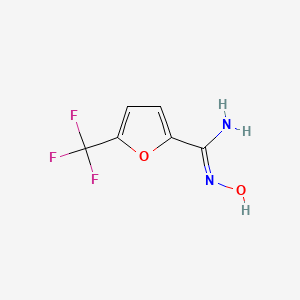
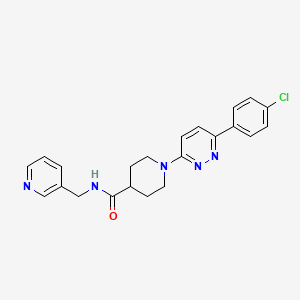
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
